![molecular formula C33H20BrN B12085606 2'-Bromo-14H-spiro[dibenzo[c,h]acridine-7,9'-fluorene]](/img/structure/B12085606.png)
2'-Bromo-14H-spiro[dibenzo[c,h]acridine-7,9'-fluorene]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Bromo-14H-spiro[dibenzo[c,h]acridine-7,9’-fluorene] is a complex organic compound known for its unique spiro structure This compound is part of a broader class of spiro compounds, which are characterized by a central spiro carbon atom that connects two cyclic structures
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Bromo-14H-spiro[dibenzo[c,h]acridine-7,9’-fluorene] typically involves multi-step organic reactions. One common method includes the bromination of 14H-spiro[dibenzo[c,h]acridine-7,9’-fluorene] using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2’-Bromo-14H-spiro[dibenzo[c,h]acridine-7,9’-fluorene] undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can produce corresponding oxides.
Aplicaciones Científicas De Investigación
2’-Bromo-14H-spiro[dibenzo[c,h]acridine-7,9’-fluorene] has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the production of organic semiconductors and materials for electronic devices.
Mecanismo De Acción
The mechanism by which 2’-Bromo-14H-spiro[dibenzo[c,h]acridine-7,9’-fluorene] exerts its effects involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The spiro structure provides rigidity, which can enhance the stability and performance of the compound in various applications .
Comparación Con Compuestos Similares
Similar Compounds
14H-spiro[dibenzo[c,h]acridine-7,9’-fluorene]: Lacks the bromine atom, making it less reactive in certain substitution reactions.
2,7-Dibromospiro[dibenzo[c,h]acridine-7,9’-fluorene]: Contains two bromine atoms, increasing its reactivity and potential for further functionalization.
Uniqueness
2’-Bromo-14H-spiro[dibenzo[c,h]acridine-7,9’-fluorene] is unique due to its single bromine atom, which provides a balance between reactivity and stability. This makes it a versatile compound for various synthetic and research applications.
Propiedades
Fórmula molecular |
C33H20BrN |
|---|---|
Peso molecular |
510.4 g/mol |
Nombre IUPAC |
2'-bromospiro[2-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4,6,8,10,15,17,19,21-decaene-13,9'-fluorene] |
InChI |
InChI=1S/C33H20BrN/c34-22-15-16-26-25-11-5-6-12-27(25)33(30(26)19-22)28-17-13-20-7-1-3-9-23(20)31(28)35-32-24-10-4-2-8-21(24)14-18-29(32)33/h1-19,35H |
Clave InChI |
XNJNWUSFEDTTAU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=C2NC4=C(C35C6=CC=CC=C6C7=C5C=C(C=C7)Br)C=CC8=CC=CC=C84 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




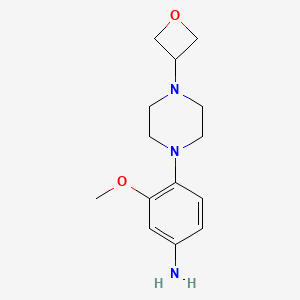
![[4-Oxo-4-[1-oxo-1-[4-oxo-4-(1-oxopentan-3-yloxy)butan-2-yl]oxypentan-3-yl]oxybutan-2-yl] 3-(3-hydroxybutanoyloxy)pentanoate](/img/structure/B12085549.png)
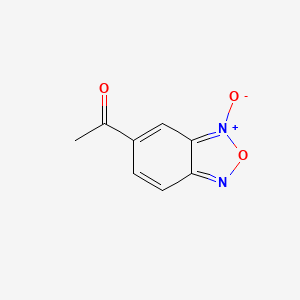

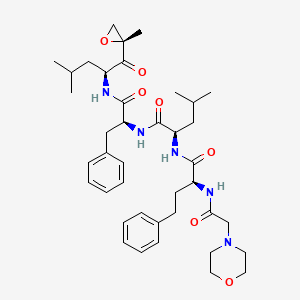

![4H-Pyrido[3,2,1-jk]carbazole-4,6(5H)-dione, 5-chloro-5-phenyl-](/img/structure/B12085578.png)
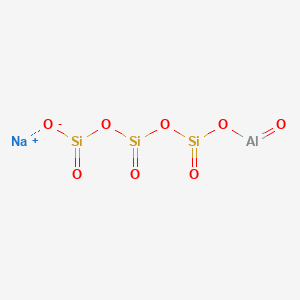
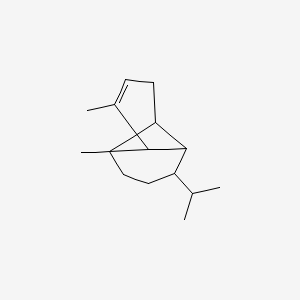

![[2-amino-2-(6-octyl-1H-benzimidazol-2-yl)ethyl] dihydrogen phosphate](/img/structure/B12085613.png)
![1-Cyclohexene-1-carboxamide, 4-[2-(trifluoromethyl)phenyl]-N-[4-[(trifluoromethyl)sulfonyl]phenyl]-](/img/structure/B12085620.png)
